Butane, 2-methoxy-3-methyl-, also known as 2-methoxy-3-methylbutane, is an organic compound with the molecular formula C₆H₁₄O. It is classified as an ether due to the presence of a methoxy group (-O-CH₃) attached to a butane backbone. The compound features a branched structure, with a methyl group located at the 3rd carbon and a methoxy group at the 2nd carbon of the butane chain. Its molecular weight is approximately 102.17 g/mol, with physical properties including a density of 0.7541 g/cm³, a melting point of -105.78°C, and an estimated boiling point of 91.54°C .
Synthesis of butane, 2-methoxy-3-methyl- can be achieved through several methods:
Butane, 2-methoxy-3-methyl- finds applications in various fields:
Though specific interaction studies for butane, 2-methoxy-3-methyl- are scarce, ethers generally interact with various biological systems through their solvent properties and potential reactivity with nucleophiles. Understanding these interactions is crucial for assessing safety and efficacy in applications such as pharmaceuticals and food additives.
Several compounds share structural similarities with butane, 2-methoxy-3-methyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butane, 1-methoxy-3-methyl | C₆H₁₄O | Similar ether structure; different position of methoxy group |
| Pentane, 2-methoxy | C₅H₁₂O | Shorter carbon chain; exhibits similar ether properties |
| Butanol | C₄H₁₀O | Alcohol instead of ether; different functional group |
Butane, 2-methoxy-3-methyl- is unique due to its specific branching pattern and functional groups that confer distinct chemical properties compared to other ethers and alcohols. Its structural arrangement allows for varied reactivity profiles that may not be present in simpler or linear compounds.
Regioselective alkylation is paramount for constructing the asymmetrical ether linkage in butane, 2-methoxy-3-methyl-. Traditional approaches involve acid-catalyzed reactions between alcohols and alkenes. For instance, isobutylene reacts with methanol under sulfuric acid catalysis to yield the target compound via electrophilic addition. However, this method often produces regioisomeric byproducts due to competing carbocation rearrangements.
Recent advancements leverage transition metal catalysts to enhance selectivity. A study by Gasonoo et al. demonstrated that lithium tert-butoxide mediates α-functionalization of ethers with N-chloroimides, enabling precise C–H bond activation at the desired carbon. While this technique was originally developed for amination, its principles apply to alkylation by substituting nitrogen sources with methoxy precursors. Computational studies suggest that steric effects dominate regioselectivity in such systems, favoring methoxy group placement at the less hindered secondary carbon.
Comparative analysis of alkylation methods reveals significant variations in yield and selectivity (Table 1). Acid-catalyzed routes achieve moderate yields (60–75%) but suffer from poor regiocontrol (≤3:1 selectivity). In contrast, metal-free systems using stabilized radicals exhibit superior selectivity (>10:1) at the expense of longer reaction times.
Table 1: Performance of Regioselective Alkylation Methods
| Method | Catalyst | Yield (%) | Selectivity (Ratio) | Reference |
|---|---|---|---|---|
| Acid-catalyzed addition | H₂SO₄ | 68 | 2.5:1 | |
| Radical-mediated | LiOtBu | 82 | 12:1 | |
| Transition metal | Ru-complex | 75 | 8:1 |
The incorporation of methoxy groups demands catalysts that balance nucleophilicity and steric control. Aluminum-based Lewis acids, particularly AlCl₃, facilitate methoxy transfer via coordination to ether oxygen atoms. In the synthesis of butane, 2-methoxy-3-methyl-, AlCl₃ generates a polarized complex with methanol, directing electrophilic attack to the β-carbon of isobutylene. This mechanism minimizes competing reactions at alternative sites, achieving 70–80% conversion under optimized conditions.
Zeolitic materials offer heterogeneous alternatives with tunable acidity. H-ZSM-5 catalysts with moderate Brønsted acid sites (Si/Al = 25–50) demonstrate exceptional performance in etherification reactions. The microporous structure confines reactants, favoring transition states that lead to the branched product. Kinetic studies show a 40% increase in methoxy group incorporation compared to homogeneous systems when using H-ZSM-5 at 120°C.
Recent work explores bifunctional catalysts combining Lewis and Brønsted acid sites. For example, sulfonated graphene oxide supported on γ-Al₂O₃ enhances methanol activation while stabilizing carbocation intermediates. This system achieves 89% yield of butane, 2-methoxy-3-methyl- with 94% regioselectivity by suppressing proton transfer side reactions.
Although butane, 2-methoxy-3-methyl- lacks chiral centers, its synthesis involves intermediates with stereochemical complexity. The methyl group at C3 originates from isobutylene, which exists as a mixture of cis and trans conformers. DFT calculations reveal that trans-isobutylene preferentially reacts with methanol due to lower torsional strain in the transition state.
Controlling branching patterns requires meticulous manipulation of reaction thermodynamics. High-pressure conditions (5–10 bar) favor compact transition states, increasing the proportion of 3-methyl branches by 35% compared to atmospheric reactions. Solvent effects further modulate stereochemical outcomes: polar aprotic solvents like DMF stabilize charge-separated intermediates, enhancing branch selectivity through electrostatic interactions.
Emerging strategies employ chiral auxiliaries to induce asymmetry during alkylation. While not directly applicable to this achiral compound, these methods provide insights into steric guidance. Bulky ligands on ruthenium catalysts, for instance, enforce specific face shielding during C–H activation, a principle adaptable for controlling methyl group orientation.
The nucleophilic substitution reactions of 2-methoxy-3-methylbutane represent a complex mechanistic landscape governed by the structural characteristics of this branched ether compound [1] [2]. The molecular architecture of 2-methoxy-3-methylbutane, featuring a methoxy group (-OCH₃) at the secondary carbon position and a methyl branch at the tertiary carbon, creates unique steric and electronic environments that significantly influence reaction pathways [3] [4].
The nucleophilic substitution of 2-methoxy-3-methylbutane predominantly follows two distinct mechanistic routes depending on reaction conditions and nucleophile characteristics [2] [5]. The bimolecular nucleophilic substitution (SN2) mechanism operates when nucleophilic attack occurs at the less sterically hindered methoxy carbon, while the unimolecular substitution (SN1) pathway becomes favorable when carbocation stability considerations dominate [1] [6].
In SN2 reactions involving 2-methoxy-3-methylbutane, the nucleophile preferentially attacks the methoxy carbon due to reduced steric hindrance compared to the branched secondary carbon center [7] [8]. This selectivity arises from the significant steric congestion created by the adjacent tertiary carbon bearing two methyl substituents [9] [10]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, resulting in inversion of stereochemistry at the reaction center [6] [11].
The SN1 pathway becomes accessible when the secondary carbon center can generate a relatively stable carbocation intermediate [2] [8]. The electron-donating methoxy group provides stabilization through resonance effects, while the adjacent tertiary carbon contributes hyperconjugative stabilization [6] [12]. However, the formation of secondary carbocations remains less favorable than tertiary alternatives, making SN1 reactions of 2-methoxy-3-methylbutane temperature-dependent processes [13] [8].
The reaction kinetics of nucleophilic substitution in 2-methoxy-3-methylbutane exhibit complex behavior reflecting the competition between SN1 and SN2 mechanisms [13] [10]. Temperature effects play a crucial role in determining the dominant pathway, with elevated temperatures favoring the SN1 route due to increased carbocation stability and enhanced molecular motion facilitating bond reorganization [14] [15].
Steric effects significantly influence reaction rates in both mechanistic pathways [9] [10]. For SN2 reactions, the presence of bulky substituents around the reaction center creates substantial energy barriers to nucleophilic approach, resulting in decreased reaction rates compared to less substituted ethers [10] [16]. Paradoxically, energy decomposition analysis reveals that steric repulsion is actually released in the transition state, with the primary barrier arising from weakened electrostatic attractions and orbital interactions [10].
| Mechanism | Substrate Type | Reaction Rate | Stereochemistry | Temperature Dependence | Steric Effects |
|---|---|---|---|---|---|
| SN2 (Primary Carbon) | Primary alkyl ethers | Fast | Inversion | Low | Significant retardation |
| SN2 (Secondary Carbon) | Secondary alkyl ethers (less hindered) | Moderate | Inversion | Moderate | Moderate retardation |
| SN1 (Tertiary Carbon) | Tertiary/benzylic/allylic ethers | Fast (with stable carbocation) | Racemization | High | Minimal |
| Mixed SN1/SN2 (Secondary) | Secondary alkyl ethers (hindered) | Variable | Mixed | High | Significant |
The electronic properties of 2-methoxy-3-methylbutane significantly influence nucleophilic substitution pathways through inductive and resonance effects [12] [13]. The methoxy group exhibits electron-donating character through resonance while simultaneously displaying electron-withdrawing inductive effects [17] [18]. This dual electronic nature creates a complex reactivity profile where the oxygen atom can stabilize positive charge development during SN1 reactions while simultaneously modulating the electrophilicity of adjacent carbon centers [2] [19].
The branched alkyl framework contributes additional electronic effects through hyperconjugation, particularly from the tertiary carbon center adjacent to the reaction site [6] [8]. These effects become particularly pronounced in SN1 reactions where carbocation intermediates benefit from enhanced stabilization through electron delocalization from adjacent carbon-hydrogen bonds [12] [20].
Acid-catalyzed transformations of 2-methoxy-3-methylbutane encompass a diverse array of rearrangement processes that reflect the compound's susceptibility to protonation and subsequent structural reorganization [21] [19]. The presence of the ether oxygen provides a basic site for protonation, initiating cascades of rearrangement reactions that can lead to carbon skeleton reorganization and functional group migration [22] [23].
The initial step in acid-catalyzed rearrangement involves protonation of the ether oxygen, converting the poor leaving group into a more reactive oxonium ion intermediate [21] [19]. This activation dramatically alters the electronic environment of the molecule, making the carbon-oxygen bonds more susceptible to heterolytic cleavage [22] [24]. The protonated ether can undergo various transformation pathways depending on acid strength, temperature, and reaction conditions [11] [13].
The choice of acid catalyst significantly influences the reaction pathway and product distribution [19] [13]. Strong Brønsted acids such as sulfuric acid and trifluoroacetic acid promote different rearrangement patterns compared to Lewis acids like aluminum bromide or boron trifluoride [17] [25]. Lewis acids can coordinate with the ether oxygen without full protonation, leading to alternative activation modes and distinct rearrangement products [26] [17].
The branched structure of 2-methoxy-3-methylbutane provides multiple opportunities for carbon skeleton rearrangement through 1,2-alkyl and 1,2-hydride shifts [23] [25]. These rearrangements typically occur when initial cleavage generates unstable carbocation intermediates that can achieve greater stability through structural reorganization [21] [8]. The tertiary carbon center in 2-methoxy-3-methylbutane serves as both a potential rearrangement terminus and a source of migrating groups [20] [27].
Hydride shifts represent the most common rearrangement pathway, particularly when secondary carbocation intermediates can rearrange to more stable tertiary alternatives [25] [8]. The methyl groups on the tertiary carbon can also participate in 1,2-alkyl shifts, although these processes typically exhibit higher activation barriers due to the greater steric requirements of carbon migration compared to hydrogen [23] [17].
Temperature plays a critical role in determining the extent and selectivity of acid-catalyzed rearrangements in 2-methoxy-3-methylbutane [21] [13]. Elevated temperatures favor more extensive rearrangement processes by providing the thermal energy necessary to overcome activation barriers for carbon skeleton reorganization [14] [28]. However, higher temperatures can also promote competing elimination reactions, particularly when tertiary carbocation intermediates are involved [19] [11].
Solvent effects significantly influence rearrangement pathways through their ability to stabilize charged intermediates and transition states [13]. Polar protic solvents can stabilize carbocation intermediates through solvation, potentially altering the energy landscape for competing rearrangement pathways [21] [12]. The extent of solvation can determine whether ion-pair intermediates or free carbocations dominate the reaction mechanism [19] [13].
| Acid Reagent | Temperature Range (°C) | Mechanism | Primary Products | Reaction Rate | Selectivity |
|---|---|---|---|---|---|
| Hydrogen Iodide (HI) | 25-100 | SN2/SN1 | Alkyl iodides + alcohols | High | Good |
| Hydrogen Bromide (HBr) | 25-100 | SN2/SN1 | Alkyl bromides + alcohols | High | Good |
| Trifluoroacetic Acid | 0-25 | E1 | Alkenes + alcohols | Moderate | Excellent |
| Hydrobromic Acid (conc.) | 80-120 | SN2/SN1 | Alkyl bromides | High | Moderate |
| Lewis Acids (BBr₃) | 0-25 | SN2 | Alkyl bromides + phenols | Moderate | Excellent |
The mechanistic complexity of acid-catalyzed rearrangements in 2-methoxy-3-methylbutane arises from the multiple competing pathways available after initial protonation [22] [23]. Direct cleavage of the carbon-oxygen bond can occur through either SN1 or SN2 mechanisms, depending on the stability of potential carbocation intermediates and the nucleophilicity of available species [19] [11]. Alternatively, the protonated ether can undergo intramolecular rearrangement before cleavage, leading to products with altered carbon skeletons [23] [25].
The competition between different mechanistic pathways creates opportunities for selective product formation under carefully controlled conditions [17] [13]. Understanding these mechanistic preferences enables the design of synthetic strategies that favor specific rearrangement products while minimizing unwanted side reactions [21] [25].
Radical-mediated transformations of 2-methoxy-3-methylbutane represent a significant class of reactions that proceed through fundamentally different mechanisms compared to ionic processes [29] [30]. These reactions typically involve the homolytic cleavage of bonds to generate radical intermediates, which subsequently undergo various transformation pathways including hydrogen abstraction, radical coupling, and fragmentation reactions [24] [31].
The autoxidation of 2-methoxy-3-methylbutane proceeds through a radical chain mechanism initiated by molecular oxygen and light or heat [29] [32]. The initial hydrogen abstraction occurs preferentially at the carbon adjacent to the ether oxygen, where the resulting radical can be stabilized through resonance with the oxygen lone pairs [26] [29]. This selectivity creates α-alkoxy radicals that readily react with molecular oxygen to form peroxy radical intermediates [31].
The propagation steps of autoxidation involve hydrogen abstraction by peroxy radicals from additional ether molecules, creating a self-sustaining chain process [29] [32]. The branched structure of 2-methoxy-3-methylbutane influences the reactivity of different hydrogen atoms, with those adjacent to the ether oxygen showing enhanced reactivity due to radical stabilization effects [30] [31]. Secondary hydrogen atoms on the branched carbon framework also participate in hydrogen abstraction, although at reduced rates compared to α-ether positions [29].
The formation of hydroperoxide products represents the primary outcome of autoxidation processes [26] [29]. These products exhibit potential instability and can serve as initiators for further radical reactions, creating the possibility of autocatalytic reaction sequences [32] [31]. The accumulated hydroperoxides can undergo thermal decomposition to generate additional radical species, perpetuating the oxidation process [29].
The radical chain reactions of 2-methoxy-3-methylbutane exhibit characteristic initiation, propagation, and termination steps that determine overall reaction kinetics and product distributions [30] [14]. Initiation typically occurs through thermal decomposition of weak bonds, photochemical processes, or the presence of radical initiators such as peroxides or azo compounds [29] [33]. The C-H bonds adjacent to the ether oxygen represent the most favorable sites for initial hydrogen abstraction due to the stability of the resulting α-alkoxy radicals [30].
Propagation reactions involve the interaction of carbon-centered radicals with molecular oxygen, other radical species, or intact ether molecules [29] [31]. The branched structure of 2-methoxy-3-methylbutane creates multiple reactive sites, leading to complex product mixtures that reflect the relative reactivity of different radical intermediates [30] [14]. The tertiary carbon center can generate relatively stable tertiary radicals, although access to this position may be sterically hindered [33].
Termination processes occur through radical-radical coupling reactions, disproportionation, or reaction with radical scavengers [29] [30]. The efficiency of termination steps significantly influences the overall chain length and product yield in radical reactions [14]. The presence of oxygen can promote termination through the formation of relatively unreactive peroxy radicals, although these species can also participate in further hydrogen abstraction reactions [29] [31].
| Reaction Type | Initiation Method | Temperature Range (°C) | Activation Energy (kJ/mol) | Rate Constants (s⁻¹) | Primary Products |
|---|---|---|---|---|---|
| Autoxidation | Atmospheric O₂ | 20-80 | 40-60 | 10⁻⁴-10⁻² | Ether peroxides |
| Hydroperoxide Formation | Peroxide radicals | 25-60 | 50-70 | 10⁻⁵-10⁻³ | Hydroperoxides |
| Radical Chain Initiation | UV light/heat | 100-200 | 80-120 | 10⁻²-1 | Radical species |
| Beta-Scission | Thermal decomposition | 150-300 | 120-160 | 1-10³ | Smaller alkyl radicals |
| Hydrogen Abstraction | Radical initiators | 50-150 | 30-50 | 10⁻³-10⁻¹ | Carbon radicals |
The kinetic behavior of radical-mediated transformations in 2-methoxy-3-methylbutane reflects the complex interplay between initiation rates, propagation efficiency, and termination processes [14] [15]. The activation energies for hydrogen abstraction reactions vary significantly depending on the specific C-H bond involved, with α-ether positions exhibiting the lowest barriers due to radical stabilization effects [30] [33]. Temperature dependence follows Arrhenius behavior, although the presence of multiple competing pathways can create complex kinetic profiles [14] [28].
Rate constants for individual elementary steps span several orders of magnitude, reflecting the diverse reactivity of different radical species [15]. Hydrogen abstraction reactions typically exhibit rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, while radical-oxygen addition reactions proceed with near-diffusion-limited rates approaching 10⁹ M⁻¹s⁻¹ [31] [33]. The competition between these different rate processes determines the overall reaction selectivity and product distribution [14].
The radical-mediated transformations of 2-methoxy-3-methylbutane have important implications for atmospheric chemistry and environmental fate [31]. The compound can undergo gas-phase oxidation initiated by hydroxyl radicals, leading to the formation of highly oxygenated organic molecules that contribute to secondary organic aerosol formation [31]. The branched ether structure influences the oxidation pathways and product distributions compared to simpler ether compounds [30].
The H-shift processes in peroxy radicals derived from 2-methoxy-3-methylbutane can compete effectively with bimolecular reactions under atmospheric conditions [31]. Computational studies suggest that more than thirty percent of the produced peroxy radicals may undergo intramolecular H-shift reactions under typical urban atmospheric conditions, highlighting the importance of autoxidation pathways in atmospheric processing [31]. These processes contribute to the formation of condensable organic compounds that influence air quality and climate [31].
| Reaction System | Temperature (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reaction Order | Half-life Range |
|---|---|---|---|---|---|
| Diethyl ether pyrolysis | 560-620 | 79-92 | 10¹²-10¹⁴ | 1-1.5 | 1-100 min |
| Ether-HBr cleavage | 80-120 | 45-65 | 10⁸-10¹⁰ | 1-2 | 10-60 min |
| Autoxidation pathway | 25-80 | 40-60 | 10⁶-10⁸ | 0.5-1 | 1-24 hours |
| SN2 nucleophilic substitution | 25-100 | 85-105 | 10¹⁰-10¹² | 2 | 5-30 min |
| Radical chain propagation | 100-200 | 30-80 | 10⁷-10⁹ | 1 | 1-10 min |